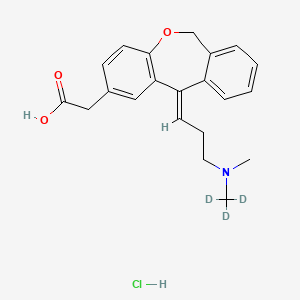

Olopatadine-d3 Hydrochloride

Vue d'ensemble

Description

Olopatadine-d3 Hydrochloride is the deuterium labeled version of Olopatadine Hydrochloride . Olopatadine, sold under the brand name Patanol among others, is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray .

Molecular Structure Analysis

The molecular structure of Olopatadine Hydrochloride has been analyzed using various techniques such as chromatographic analysis . The same techniques could potentially be applied to analyze the molecular structure of Olopatadine-d3 Hydrochloride.Applications De Recherche Scientifique

Rapid Effects on Histamine-Induced Skin Responses

Olopatadine hydrochloride is effective in treating allergic disorders like urticaria, rhinitis, and atopic dermatitis. Its rapid antihistamine effect significantly inhibits histamine-induced flare and wheal responses, as well as itch responses, in a double-blind, placebo-controlled study (Morita et al., 2002).

Inhibition of Cytokine Expression and Mast Cell Degranulation

Olopatadine hydrochloride inhibits cytokine gene expression and mast cell degranulation, significantly reducing interleukin-4 (IL-4) expression in mast cells both in vitro and in vivo. This is linked to its ability to inhibit Ca(2+) influx through receptor-operated channels and its effect on phosphorylation of specific kinases involved in cytokine regulation (Matsubara et al., 2004).

Suppression of Rebound Phenomenon in Topical Steroid Treatment

In a study on mice with chronic contact hypersensitivity, olopatadine hydrochloride showed potential in suppressing the rebound phenomenon often observed after discontinuation of prolonged topical steroid use, which is a common issue in the treatment of atopic dermatitis (Tamura et al., 2005).

Treatment of Allergic Conjunctivitis

Olopatadine hydrochloride is effective in treating allergic conjunctivitis, demonstrating properties as both an antihistamine and mast cell stabilizer. It has shown efficacy in alleviating symptoms of allergic rhinoconjunctivitis, making it a potential alternative or addition to first-line therapies (Gonzalez-Estrada et al., 2017).

Intrinsic Stability and Degradation Profiling

A study on the intrinsic stability and forced degradation profiling of olopatadine hydrochloride under various stress conditions showed no degradation in thermal, ultraviolet light, or oxidative conditions over 10 days. This highlights its chemical stability and potential degradation products under different conditions (Basniwal & Jain, 2018).

Binding to S100A12 Protein and Inhibition of Monocyte Migration

Olopatadine hydrochloride's interaction with S100A12, a member of the S100 family of calcium-binding proteins known for proinflammatory activities, suggests a novel mechanism of action. It inhibits S100A12-induced migration of monocytes, indicating its potential role in modulating inflammatory responses (Kishimoto et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-KSSVLRJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olopatadine-d3 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

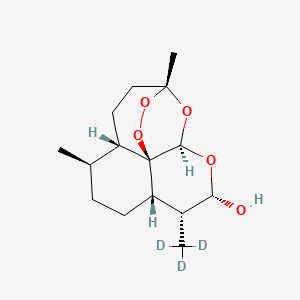

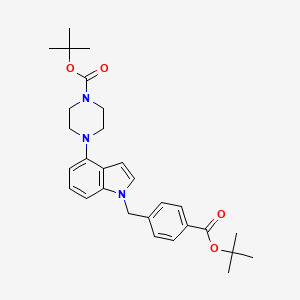

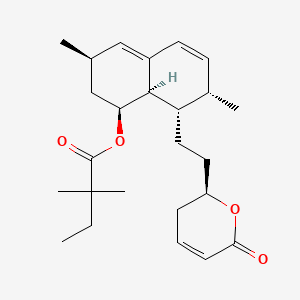

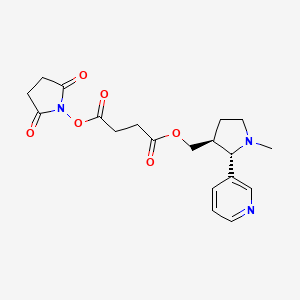

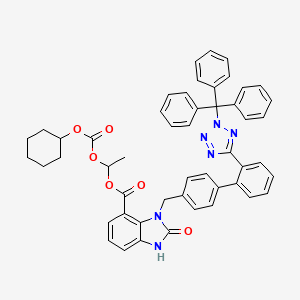

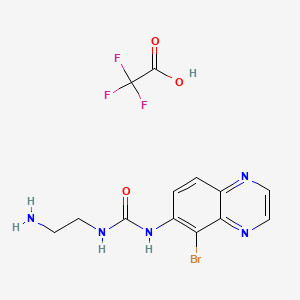

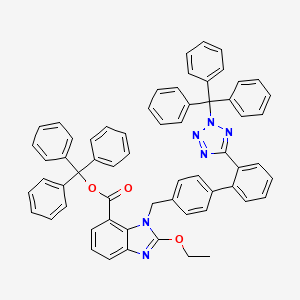

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)